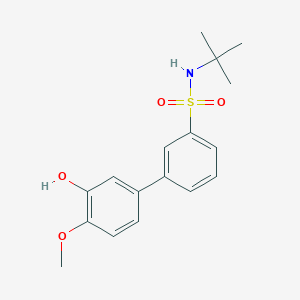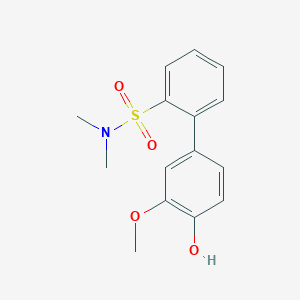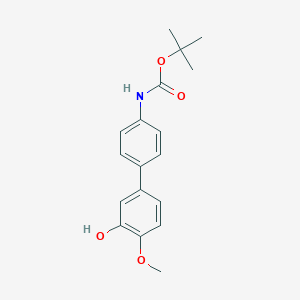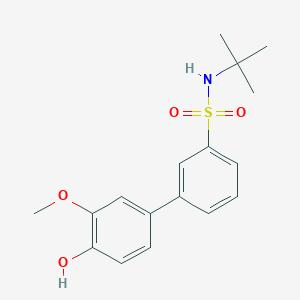
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, commonly referred to as 5-BSP, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. 5-BSP has a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-BSP has a wide range of scientific research applications. It has been used in studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It has also been used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, 5-BSP has been used in studies of the structure and function of lipids, as well as in studies of the structure and function of proteins.
Wirkmechanismus
The exact mechanism of action of 5-BSP is not fully understood. However, it is believed to interact with proteins and DNA by binding to certain amino acids. This binding is believed to alter the structure and function of the proteins and DNA, leading to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-BSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, it has been shown to affect the structure and function of proteins and DNA. It has also been shown to affect the structure and function of lipids, as well as the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-BSP in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a wide range of environments. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, there are also some limitations to the use of 5-BSP in laboratory experiments. It is not soluble in water, making it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-BSP in scientific research. It could be used in further studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It could also be used in studies of the activity of certain hormones, as well as in studies of the structure and function of lipids. Additionally, it could be used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Finally, it could be used in studies of the structure and function of proteins, as well as in studies of drug delivery systems.
Synthesemethoden
5-BSP is synthesized via a multi-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with sodium methoxide in methanol. This reaction produces 3-t-butylsulfamoyl-2-methoxyphenol. The second step involves the reaction of this intermediate product with aqueous sodium hydroxide and methanol. This reaction produces 5-(3-t-butylsulfamoylphenyl)-2-methoxyphenol. The final step involves the purification of the product through column chromatography.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYBLYPYPDZWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)


![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)


![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

